molecular formula C3H6F3O3P B14143402 Dimethyl (trifluoromethyl)phosphonate CAS No. 89262-62-4

Dimethyl (trifluoromethyl)phosphonate

Cat. No.: B14143402
CAS No.: 89262-62-4
M. Wt: 178.05 g/mol
InChI Key: UAZUVHQLKGGWHE-UHFFFAOYSA-N
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Description

Dimethyl (trifluoromethyl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (trifluoromethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with trifluoromethyl iodide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (trifluoromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (trifluoromethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (trifluoromethyl)phosphonate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and other biomolecules through its phosphonate moiety .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl (trifluoromethyl)phosphonate include:

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive phosphonate compounds .

Properties

IUPAC Name

dimethoxyphosphoryl(trifluoro)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3O3P/c1-8-10(7,9-2)3(4,5)6/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZUVHQLKGGWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527796
Record name Dimethyl (trifluoromethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89262-62-4
Record name Dimethyl (trifluoromethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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